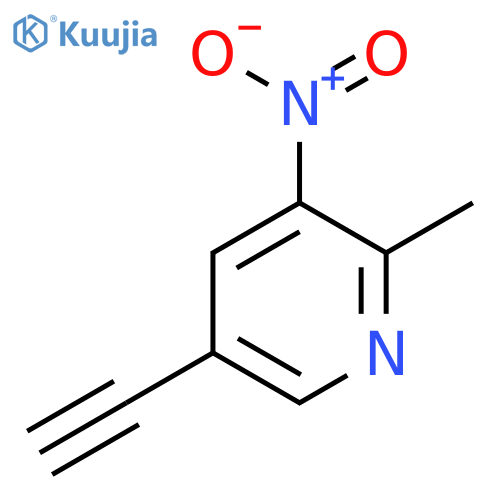Cas no 1228962-70-6 (5-Ethynyl-2-methyl-3-nitropyridine)

1228962-70-6 structure
商品名:5-Ethynyl-2-methyl-3-nitropyridine
CAS番号:1228962-70-6
MF:C8H6N2O2
メガワット:162.145441532135
MDL:MFCD22190164
CID:4783833
5-Ethynyl-2-methyl-3-nitropyridine 化学的及び物理的性質
名前と識別子
-
- 5-ethynyl-2-methyl-3-nitropyridine
- Pyridine, 5-ethynyl-2-methyl-3-nitro-
- 5-Ethynyl-2-methyl-3-nitropyridine
-
- MDL: MFCD22190164
- インチ: 1S/C8H6N2O2/c1-3-7-4-8(10(11)12)6(2)9-5-7/h1,4-5H,2H3
- InChIKey: ZANGKZJPWGQHTF-UHFFFAOYSA-N
- ほほえんだ: [O-][N+](C1=CC(C#C)=CN=C1C)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 225
- トポロジー分子極性表面積: 58.7
- 疎水性パラメータ計算基準値(XlogP): 1.3
5-Ethynyl-2-methyl-3-nitropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 183828-5g |
5-Ethynyl-2-methyl-3-nitropyridine, 95% |
1228962-70-6 | 95% | 5g |
$1733.00 | 2023-09-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1680439-5g |
5-Ethynyl-2-methyl-3-nitropyridine |
1228962-70-6 | 98% | 5g |
¥15823.00 | 2024-08-09 |
5-Ethynyl-2-methyl-3-nitropyridine 関連文献
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
1228962-70-6 (5-Ethynyl-2-methyl-3-nitropyridine) 関連製品
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
